molecular formula C20H19NO8S B11306141 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide

Cat. No.: B11306141
M. Wt: 433.4 g/mol
InChI Key: SUGUHSDLYHDSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dioxidotetrahydrothiophenyl group with a hydroxy-methoxy-xanthenyl moiety, linked through an acetamide bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxidotetrahydrothiophenyl intermediate, followed by the introduction of the hydroxy-methoxy-xanthenyl group through a series of condensation and substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction control to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide

Uniqueness

Compared to similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structural complexity allows for versatile reactivity and interaction with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H19NO8S

Molecular Weight

433.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(1-hydroxy-5-methoxy-9-oxoxanthen-3-yl)oxyacetamide

InChI

InChI=1S/C20H19NO8S/c1-27-15-4-2-3-13-19(24)18-14(22)7-12(8-16(18)29-20(13)15)28-9-17(23)21-11-5-6-30(25,26)10-11/h2-4,7-8,11,22H,5-6,9-10H2,1H3,(H,21,23)

InChI Key

SUGUHSDLYHDSFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3=CC(=CC(=C3C2=O)O)OCC(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.